molecular formula C11H14BrFN2 B1587002 1-(4-Bromo-2-fluorobenzyl)piperazine CAS No. 870703-75-6

1-(4-Bromo-2-fluorobenzyl)piperazine

Cat. No. B1587002
M. Wt: 273.14 g/mol
InChI Key: NRCBEINBLSTDHM-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorobenzyl)piperazine, also known as BFP, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 277.97 g/mol and a melting point of 111-113 °C. BFP is used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various synthesis techniques have been explored for compounds related to "1-(4-Bromo-2-fluorobenzyl)piperazine". For example, (2R,5S)-2,5-Dimethyl-4-(3Fluorobenzyl)piperazine was synthesized through salification and monosubstitution reactions, indicating a methodological approach for similar compounds (Y. Jian, 2011).
  • Molecular Structure Analysis : The study of molecular structures is a key aspect. For instance, the piperazine ring in 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone adopts a chair conformation, providing insights into the structural dynamics of similar compounds (Cunlong Zhang et al., 2011).

Biomedical Research

  • Imaging σ1 Receptors in the Brain : Piperazine compounds like 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine have shown potential in imaging σ1 receptors in the brain. This could be crucial for understanding neurological disorders such as Alzheimer's disease (Yingfang He et al., 2017).
  • Antimicrobial Activity : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, synthesized from similar structures, have shown significant antimicrobial activity. This points towards the potential of "1-(4-Bromo-2-fluorobenzyl)piperazine" derivatives in antibacterial applications (D. S. Babu et al., 2015).

Radiopharmaceutical Research

  • Dopamine Receptor Imaging : Compounds like 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride have been investigated for their metabolites and potential in dopamine receptor imaging, suggesting similar research avenues for "1-(4-Bromo-2-fluorobenzyl)piperazine" (T. Kawashima et al., 1991).

properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCBEINBLSTDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382308
Record name 1-(4-Bromo-2-fluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorobenzyl)piperazine

CAS RN

870703-75-6
Record name 1-(4-Bromo-2-fluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Sahinler Ayla, G Pasaoglu Gonul - Phosphorus, Sulfur, and …, 2022 - Taylor & Francis
The synthesis of a series of some piperazine derivatives with quinone moiety was carried out in present study. Obtained 2-quinonyl piperazine derivatives were then reacted with some …
Number of citations: 3 www.tandfonline.com
RJ Waite, GJ Barbante, NW Barnett, EM Zammit… - Talanta, 2013 - Elsevier
We present an exploration of the chemiluminescence from reactions of benzylpiperazines and phenylpiperazines with tris(2,2′-bipyridine)ruthenium(III). The selectivity of the reagent …
Number of citations: 20 www.sciencedirect.com

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